N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide is an organic compound with the molecular formula C13H12BrNO2S. This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-bromo-2-methylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone for halogen exchange.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The bromine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)benzenesulfonamide
- N-(4-bromo-2-methylphenyl)-2-(2-fluoro-4-biphenylyl)propanamide
- N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]sulfamoyl}benzyl)-4-fluorobenzamide
Uniqueness
N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H14BrNO2S |
---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-11-9-13(15)7-8-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI Key |
QLOJKKWHQPIAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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